molecular formula C23H23Cl2N3O3 B298111 N'-{[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(3,4-dimethoxyphenyl)acetohydrazide

N'-{[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(3,4-dimethoxyphenyl)acetohydrazide

Cat. No. B298111
M. Wt: 460.3 g/mol
InChI Key: XUSXUFCBSVULSH-LGJNPRDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(3,4-dimethoxyphenyl)acetohydrazide, also known as DPAH, is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications.

Mechanism of Action

N'-{[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(3,4-dimethoxyphenyl)acetohydrazide's mechanism of action is not fully understood. However, it is believed to act by targeting multiple signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of genes that promote cell proliferation and survival. This compound has also been shown to inhibit the Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and scavenge free radicals. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

N'-{[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(3,4-dimethoxyphenyl)acetohydrazide has several advantages for lab experiments, including its stability and solubility in water and organic solvents. It is also relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for N'-{[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(3,4-dimethoxyphenyl)acetohydrazide research. One area of focus is the potential use of this compound as a therapeutic agent for cancer treatment. Further studies are needed to determine its efficacy and safety in humans. Another area of focus is the development of this compound derivatives with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other disease states.

Synthesis Methods

N'-{[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(3,4-dimethoxyphenyl)acetohydrazide is synthesized through a multi-step process that involves the reaction of 3,5-dichlorobenzaldehyde with 2,5-dimethylpyrrole in the presence of a catalyst to form a Schiff base. The Schiff base is then reacted with 3,4-dimethoxyphenylacetic acid hydrazide in the presence of a dehydrating agent to form this compound.

Scientific Research Applications

N'-{[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(3,4-dimethoxyphenyl)acetohydrazide has been the subject of various scientific research studies due to its potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-oxidant properties. This compound has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and scavenge free radicals.

properties

Molecular Formula

C23H23Cl2N3O3

Molecular Weight

460.3 g/mol

IUPAC Name

N-[(E)-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-(3,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C23H23Cl2N3O3/c1-14-7-17(15(2)28(14)20-11-18(24)10-19(25)12-20)13-26-27-23(29)9-16-5-6-21(30-3)22(8-16)31-4/h5-8,10-13H,9H2,1-4H3,(H,27,29)/b26-13+

InChI Key

XUSXUFCBSVULSH-LGJNPRDNSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC(=CC(=C2)Cl)Cl)C)/C=N/NC(=O)CC3=CC(=C(C=C3)OC)OC

SMILES

CC1=CC(=C(N1C2=CC(=CC(=C2)Cl)Cl)C)C=NNC(=O)CC3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC(=C2)Cl)Cl)C)C=NNC(=O)CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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